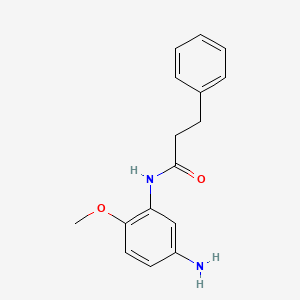

N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide

Description

N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide (CAS: sc-330289) is a synthetic amide derivative characterized by a 5-amino-2-methoxyphenyl group linked to a 3-phenylpropanamide backbone. This compound is utilized in proteomics research, where its structural features—a methoxy group at position 2 and an amino group at position 5 on the aromatic ring—may influence interactions with biological targets, such as enzymes or receptors . Its synthesis typically involves coupling reactions between substituted anilines and propanamide derivatives, though specific synthetic routes are proprietary.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-15-9-8-13(17)11-14(15)18-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZUKWYWVLHPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenylpropanamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Aromatic Ring Substitutions

- N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32): Replaces the amino-methoxyphenyl group with a dihydroxyphenethyl moiety. Synthesized in 89% yield via demethylation .

- N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide: Substitutes the methoxy group with fluorine and introduces a phenoxy side chain. Fluorine’s electronegativity may alter electronic distribution, affecting binding affinity to hydrophobic pockets in proteins .

Backbone and Functional Group Variations

- (S)-2-(1,3-Dioxoisoindolin-2-yl)-N-(5-methoxyquinolin-8-yl)-3-phenylpropanamide (2a): Incorporates a phthalimide and quinoline group, introducing rigidity and planar aromatic systems. This structural feature may enhance interactions with DNA or enzymes like HDACs, differing from the target compound’s simpler propanamide chain .

- N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide : Features a nitrobenzothiazole ring, which is electron-withdrawing. This could reduce metabolic stability compared to the electron-donating methoxy group in the target compound .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

- Functional Groups : Amide and aromatic structures contribute to its chemical reactivity and biological activity.

The compound features a central propanamide moiety linked to a 5-amino-2-methoxyphenyl group and a phenyl group. This structural configuration suggests diverse chemical reactivity and potential for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, which could be significant for therapeutic applications. For example, it has been noted for its potential anti-inflammatory and analgesic properties, indicating a role in pain management therapies.

- Binding Affinity : Interaction studies have shown that this compound can bind to various biological targets, which is crucial for understanding its mechanism of action. These interactions could modulate biological pathways related to inflammation and pain.

Biological Activities

Research highlights several promising biological activities of this compound:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) cells. This positions it as a candidate for further development in cancer therapeutics .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, although specific data on efficacy and mechanisms are still under exploration.

- Anti-inflammatory Effects : Its potential to reduce inflammation has been noted, making it relevant in the context of various inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-3-phenylpropanamide | Similar amide structure but different amino position | Potentially different biological activity profiles |

| N-(4-Aminophenyl)-3-phenylpropanamide | Contains para-amino substitution | May exhibit distinct pharmacological effects |

| This compound | Methoxy group addition | Alters solubility and possibly enhances bioavailability |

This table illustrates how slight modifications in structure can lead to variations in biological activity and chemical behavior, emphasizing the significance of the methoxy group in enhancing the compound's properties.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

- Antiproliferative Studies : In vitro tests demonstrated significant antiproliferative activity against MCF-7 cells, with IC values indicating effective concentrations for inhibiting cell growth .

- Mechanistic Insights : Investigations into the mechanisms revealed that the compound may act through multiple pathways, including enzyme inhibition and modulation of signaling pathways involved in cancer progression .

Q & A

Q. What are the key synthetic routes and challenges for preparing N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Coupling Reactions : Reacting 5-amino-2-methoxyphenyl derivatives with 3-phenylpropanoyl chloride under basic conditions (e.g., triethylamine) to form the amide bond .

- Protection/Deprotection : Amino groups may require protection (e.g., using Boc or Fmoc groups) to prevent side reactions during synthesis .

- Purification : Techniques like column chromatography or HPLC are critical for isolating high-purity products. Challenges include controlling reaction pH and temperature to minimize by-products (e.g., hydrolysis of the amide bond) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., integration of methoxy protons at ~3.8 ppm and aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : Provides molecular weight verification (e.g., ESI-MS for exact mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during coupling reactions reduce side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity of intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

- Continuous Flow Synthesis : For scalable production, this method improves reproducibility and reduces waste .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributing factors .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity assays .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., G-protein-coupled receptors) using the compound’s 3D structure (derived from X-ray crystallography or DFT calculations) .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over time, revealing stability of ligand-target complexes .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., methoxy and amide moieties) for target engagement .

Q. What are the potential metabolic pathways and stability issues under physiological conditions?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) to identify Phase I/II metabolites (e.g., hydroxylation of the phenyl ring or glucuronidation) .

- pH Stability Studies : Test degradation in buffers (pH 1–9) to simulate gastrointestinal conditions. Amide bonds are prone to hydrolysis in acidic environments .

- Light/Oxygen Sensitivity : Store compounds in amber vials under inert gas to prevent oxidation of the amino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.